molecular formula C14H14ClNO B167561 N-(4-chlorobenzyl)-4-methoxyaniline CAS No. 20357-42-0

N-(4-chlorobenzyl)-4-methoxyaniline

Cat. No. B167561
CAS RN: 20357-42-0
M. Wt: 247.72 g/mol
InChI Key: GQRCXKTWRYIKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-(4-chlorobenzyl)-4-methoxyaniline” are not detailed in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chlorobenzyl)-4-methoxyaniline” are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Structural and Physical Properties

The compound N-(4-Chlorobenzylidene)-4-methoxyaniline has been studied for its structural properties. Xiao-Yan Ren, Yue Ding, and F. Jian (2008) prepared the compound and analyzed its almost planar molecular structure, finding a dihedral angle between the two benzene rings of 9.1° and an r.m.s. deviation from the mean plane through all non-H atoms in the molecule of 0.167 Å (Ren, Ding, & Jian, 2008).

Environmental and Wastewater Treatment

N-(4-chlorobenzyl)-4-methoxyaniline derivatives are significant in environmental research, particularly in wastewater treatment. A study by N. Chaturvedi and S. Katoch (2020) evaluated Fenton-like oxidation for the degradation of methoxyanilines in wastewater, finding significant removal and COD reduction for 2-Methoxyaniline (2-MA) and 4-Methoxyaniline (4-MA), indicating their potential for treating water contaminated with these compounds (Chaturvedi & Katoch, 2020).

Crystal Growth and Characterization

A. Subashini et al. (2021) synthesized and characterized benzylideneaniline compounds, including N-(4-bromobenzylidene)-4-methoxyaniline, by the slow evaporation solution growth technique. They analyzed their nonlinear optical properties and biological activities, indicating the utility of these compounds in materials science and pharmacology (Subashini et al., 2021).

Photocatalytic Applications

S. Higashimoto et al. (2009) explored the photocatalytic oxidation of derivatives of N-(4-chlorobenzyl)-4-methoxyaniline on a TiO2 photocatalyst under O2 atmosphere. Their study revealed that these compounds could undergo selective photocatalytic oxidation into corresponding aldehydes, which is significant in the field of green chemistry (Higashimoto et al., 2009).

Molecular Docking and Enzyme Inhibition Studies

Cetin Bayrak et al. (2021) conducted a study on N-Benzyl-4-Methoxyaniline derivatives, examining their inhibitory effects on aldose reductase enzyme. They performed molecular docking and binary QSAR studies, revealing that these compounds show significant biological activities, which could be relevant in pharmacological research (Bayrak et al., 2021).

Safety And Hazards

While specific safety and hazard information for “N-(4-chlorobenzyl)-4-methoxyaniline” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRCXKTWRYIKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359397
Record name N-(4-chlorobenzyl)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-methoxyaniline

CAS RN

20357-42-0
Record name N-(4-chlorobenzyl)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-4-methoxyaniline
Reactant of Route 3
Reactant of Route 3
N-(4-chlorobenzyl)-4-methoxyaniline
Reactant of Route 4
Reactant of Route 4
N-(4-chlorobenzyl)-4-methoxyaniline
Reactant of Route 5
Reactant of Route 5
N-(4-chlorobenzyl)-4-methoxyaniline
Reactant of Route 6
Reactant of Route 6
N-(4-chlorobenzyl)-4-methoxyaniline

Citations

For This Compound
6
Citations
ZP Xiao, WK Shi, PF Wang, W Wei, XT Zeng… - Bioorganic & Medicinal …, 2015 - Elsevier
Therapies based on urease inhibition are now seriously considered as the first line of treatment for infections caused by Helicobacter pylori. However, the present inhibitors are …
Number of citations: 22 www.sciencedirect.com
JC Castillo, E Jiménez, J Portilla, B Insuasty, J Quiroga… - Tetrahedron, 2018 - Elsevier
A useful and efficient method to construct diversely substituted 1,2,3,4-tetrahydroquinolines in good to excellent yields has been developed through a catalyst-free Domino Mannich and …
Number of citations: 32 www.sciencedirect.com
A Singh, A Maji, M Joshi, AR Choudhury… - Dalton Transactions, 2021 - pubs.rsc.org
Base-metal catalysts Co1, Co2 and Co3 were synthesized from designed pincer ligands L1, L2 and L3 having NNN donor atoms respectively. Co1, Co2 and Co3 were characterized by …
Number of citations: 19 pubs.rsc.org
S Coufourier, D Ndiaye, QG Gaillard, L Bettoni, N Joly… - Tetrahedron, 2021 - Elsevier
A Diaminocyclopentadienone iron tricarbonyl complex has been applied in chemoselective hydrogen transfer reductions. This bifunctional iron complex demonstrated a broad …
Number of citations: 6 www.sciencedirect.com
MM Guru, PR Thorve, B Maji - The Journal of Organic Chemistry, 2019 - ACS Publications
A sustainable boron-based catalytic approach for chemoselective N-alkylation of primary and secondary aromatic amines and amides with primary, secondary, and tertiary benzylic …
Number of citations: 18 pubs.acs.org
R Ma, LN He, QW Song, YB Zhou, KX Liu - RSC Advances, 2014 - pubs.rsc.org
An environmentally benign process was developed for the reduction of imines with iron and zinc oxide-promoted in the reversible CO2–H2O system without any acid additive or organic …
Number of citations: 10 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.